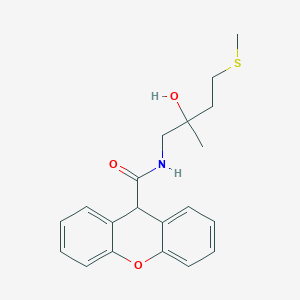

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide

説明

N-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide is a synthetic xanthone derivative characterized by a xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing heterocycle) functionalized with a carboxamide group at the 9-position. The carboxamide nitrogen is further substituted with a 2-hydroxy-2-methyl-4-(methylthio)butyl chain, introducing hydroxyl, methyl, and methylthio functional groups to the structure . The presence of sulfur (methylthio group) and hydroxyl moieties may enhance lipophilicity and hydrogen-bonding capacity, respectively, influencing pharmacokinetic and pharmacodynamic profiles .

特性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3S/c1-20(23,11-12-25-2)13-21-19(22)18-14-7-3-5-9-16(14)24-17-10-6-4-8-15(17)18/h3-10,18,23H,11-13H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAPJPBGNBDNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide, with the CAS number 1396888-69-9, is a compound of interest due to its potential biological activity, particularly as an anticancer agent. This article synthesizes available research findings, case studies, and pertinent data tables to elucidate its biological effects.

The compound's molecular formula is , with a molecular weight of 357.5 g/mol. While specific physical properties such as density and boiling point are not available, the structural characteristics suggest potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO3S |

| Molecular Weight | 357.5 g/mol |

| CAS Number | 1396888-69-9 |

Research indicates that xanthene derivatives, including this compound, may act as topoisomerase IIα inhibitors . Topoisomerases are crucial enzymes involved in DNA replication and transcription. Inhibition of these enzymes can lead to DNA damage and cell death, making them viable targets for anticancer therapies.

A study highlighted that certain substituted xanthene compounds exhibited significant inhibitory activity against topoisomerase IIα, with some derivatives showing up to 94.4% inhibition at concentrations of 100 µM . This suggests that this compound may possess similar inhibitory properties.

Biological Activity and Case Studies

-

Anticancer Activity :

- In vitro studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar xanthene structures showed IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .

- Cytotoxicity Testing :

- Mechanistic Insights :

Research Findings Summary

The following table summarizes key findings from various studies on xanthene derivatives related to their biological activity:

類似化合物との比較

Key Observations :

- The hydroxyl group in the butyl chain may facilitate hydrogen bonding with target proteins, a feature absent in purely alkyl or aromatic substituents .

Functional Group Variations

Carboxamide vs. Carboxylic Acid/Ester Derivatives

Compounds such as 9-oxo-9H-xanthene-2-carboxylic acid derivatives (e.g., compound 162 in ) replace the carboxamide with a carboxylic acid. This substitution alters ionization behavior (carboxylic acids are deprotonated at physiological pH, while carboxamides remain neutral), affecting solubility and target engagement. For example, carboxylates may exhibit stronger ionic interactions but reduced blood-brain barrier penetration compared to carboxamides .

Heterocyclic Modifications

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 2034237-26-6) incorporates furan and thiophene rings in its side chain . In contrast, the target compound’s aliphatic methylthio group prioritizes hydrophobic interactions .

Pharmacological and Physicochemical Properties

- Solubility : The hydroxyl and methylthio groups balance hydrophilicity and lipophilicity, likely improving aqueous solubility compared to purely alkylated xanthones (e.g., N-(2-methoxyethyl) analog ).

- Bioavailability : Methylthio groups are metabolically stable compared to esters or thiols, suggesting prolonged half-life .

- Activity : Sulfur-containing compounds (e.g., methanethiol derivatives in ) often exhibit antioxidant or enzyme-inhibitory effects, which may extend to the target compound.

Q & A

Basic: What are the recommended synthetic routes and purification methods for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-9H-xanthene-9-carboxamide?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with a hydroxy-methylthio-butylamine derivative. A common method employs carbodiimide-based coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to activate the carboxylic acid for amide bond formation . Purification often requires column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol. Monitoring reaction progress via TLC and confirming purity through HPLC (>95%) are critical steps .

Basic: How is structural characterization of this compound performed, and what analytical techniques are prioritized?

Structural elucidation combines X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy (1H/13C for backbone confirmation), and FT-IR (to validate amide C=O and hydroxyl stretches). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline samples, X-ray diffraction provides absolute configuration, particularly for resolving stereochemistry at the hydroxy and methylthio groups .

Basic: What in vitro biological screening assays are suitable for initial evaluation of its bioactivity?

Standard assays include:

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Apoptosis induction : Flow cytometry with Annexin V/PI staining .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are essential for validation .

Advanced: How can synthetic yields be optimized for large-scale production in academic settings?

Key factors include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency .

- Catalyst loading : Optimizing DMAP (5–10 mol%) reduces side reactions.

- Temperature control : Maintaining 0–5°C during coupling minimizes racemization.

Post-synthetic modifications, such as protecting the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before coupling, can improve yields .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number) or compound stability. Mitigation strategies:

- Dose-response revalidation : Repeat assays with freshly prepared stock solutions.

- Metabolic stability tests : Incubate with liver microsomes to assess degradation .

- Orthogonal assays : Confirm apoptosis via caspase-3 activation assays if Annexin V results are inconsistent .

Advanced: What methodologies are used to study interactions between this compound and biological targets (e.g., proteins, DNA)?

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to recombinant proteins .

- Molecular docking : Uses software like AutoDock to predict binding poses with target enzymes .

- Fluorescence quenching : Monitors interactions with DNA via changes in xanthene-core emission spectra .

Advanced: How can the fluorescent properties of the xanthene core be exploited in cellular imaging?

The xanthene moiety exhibits strong fluorescence at 500–600 nm. Applications include:

- Live-cell imaging : Confocal microscopy to track subcellular localization (e.g., mitochondrial targeting) .

- FRET-based probes : Conjugation with quenchers for real-time monitoring of enzymatic activity .

Advanced: What strategies are effective for resolving enantiomers of this compound?

Chiral separation methods:

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

- Diastereomeric salt formation : React with L-tartaric acid to isolate enantiomers via crystallization .

Absolute configuration is confirmed by X-ray crystallography or circular dichroism (CD) .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

Stability studies in PBS (pH 7.4) and cell culture media at 37°C reveal:

- Hydrolysis susceptibility : The methylthio group may oxidize to sulfoxide; stabilize with antioxidants (e.g., ascorbic acid) .

- Half-life determination : LC-MS monitoring over 24–48 hours informs dosing intervals in vivo .

Advanced: How do structural modifications (e.g., methylthio vs. sulfonyl groups) alter bioactivity?

Comparative studies with analogs show:

- Methylthio → sulfonyl : Increases hydrophilicity but reduces cell permeability, lowering IC50 in some cancer models .

- Hydroxyl group replacement : Etherification (e.g., with acetyl) enhances metabolic stability but may abolish target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。